molecular formula C17H14Cl5N3OS B11709037 2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide

2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11709037
M. Wt: 485.6 g/mol
InChI Key: ZBRCWGFTQYJPAB-UHFFFAOYSA-N
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Description

2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a benzamide group, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-methylbenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base to form an intermediate. This intermediate is then reacted with 2,4-dichlorophenyl isothiocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic processes, depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable in research and industrial applications .

Properties

Molecular Formula

C17H14Cl5N3OS

Molecular Weight

485.6 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H14Cl5N3OS/c1-9-4-2-3-5-11(9)14(26)24-15(17(20,21)22)25-16(27)23-13-7-6-10(18)8-12(13)19/h2-8,15H,1H3,(H,24,26)(H2,23,25,27)

InChI Key

ZBRCWGFTQYJPAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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